

Structure-Activity Relationship of 5-Nitroindazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *methyl 5-nitro-1H-indazole-7-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

The 5-nitroindazole scaffold has emerged as a promising framework in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-nitroindazole derivatives, focusing on their antiparasitic and antibacterial properties. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

Antichagasic Activity against *Trypanosoma cruzi*

Several studies have highlighted the potent activity of 5-nitroindazole derivatives against *Trypanosoma cruzi*, the etiological agent of Chagas disease. The mechanism of action is believed to involve the enzymatic reduction of the 5-nitro group by parasitic nitroreductases, leading to the generation of cytotoxic reactive nitrogen species that induce parasitic cell death.

Comparative in vitro Activity of 5-Nitroindazole Derivatives against *T. cruzi*

Compound	Target Stage	IC50 (μM)	Reference
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 16)	Epimastigotes	0.49	[1]
Intracellular Amastigotes	0.41	[1]	
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 24)	Epimastigotes	5.75	[1]
Intracellular Amastigotes	1.17	[1]	
5-nitro-2-picolyl-indazolin-3-one	Epimastigotes	1.1 ± 0.3	[2]
Trypomastigotes	5.4 ± 1.0	[2]	
Benznidazole (Reference Drug)	Epimastigotes	25.22	[3]

Structure-Activity Relationship Insights:

- Substitution at N1 and N2: The nature of the substituent at the N1 and N2 positions of the indazole ring significantly influences the antichagasic activity. For instance, the presence of an aminoethyl group at N1 in compound 16 leads to potent activity.
- The 5-Nitro Group: The 5-nitro group is crucial for the trypanocidal activity, as its reduction is the initial step in the proposed mechanism of action.
- Electron-withdrawing substituents on the N-2 benzyl moiety, particularly fluorine, have been shown to have a positive impact on trypanocidal activity.[3]

Antileishmanial Activity against *Leishmania amazonensis*

5-Nitroindazole derivatives have also demonstrated promising activity against *Leishmania* species. The SAR in this context also points to the importance of the substituents on the indazole core.

Comparative in vitro Activity of 5-Nitroindazole Derivatives against *L. amazonensis*

Compound	Target Stage	IC50 (μM)	Selectivity Index (SI)	Reference
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate	Amastigotes	0.46 ± 0.01	875	[4]
Amphotericin B (Reference Drug)	Amastigotes	Active	-	[4]

Structure-Activity Relationship Insights:

- Hydrophilic Fragments at N1: The introduction of hydrophilic fragments at position 1 of 2-benzyl-5-nitroindazolin-3-one has been shown to improve the selectivity profile of these compounds against *Leishmania*.[\[4\]](#)

Antitubercular Activity against *Mycobacterium tuberculosis*

Recent studies have explored the potential of 5-nitroindazole derivatives as antitubercular agents. Certain substitutions on the acetamide side chain have yielded compounds with significant activity against the H37Rv strain of *M. tuberculosis*.

Comparative in vitro Activity of 5-Nitroindazole Acetamide Derivatives against *M. tuberculosis* H37Rv

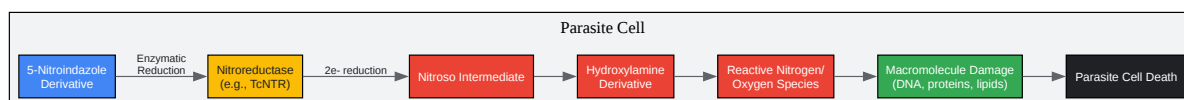
Compound Substituent on Acetamide	MIC (µg/mL)	Reference
Fluorine and Morpholine	1.6	[5]
Dimethyl aniline	-	[5]
Isoniazid (Reference Drug)	-	

Structure-Activity Relationship Insights:

- Substituents on the Acetamide Moiety: The presence of fluorine and a morpholine ring in the acetamide side chain of 5-nitro indazole derivatives leads to significant antitubercular activity. [5]
- Docking Studies: Molecular docking studies suggest that derivatives with dimethyl aniline substitution show better interaction with the tuberculosis target protein 2AQK.[5]

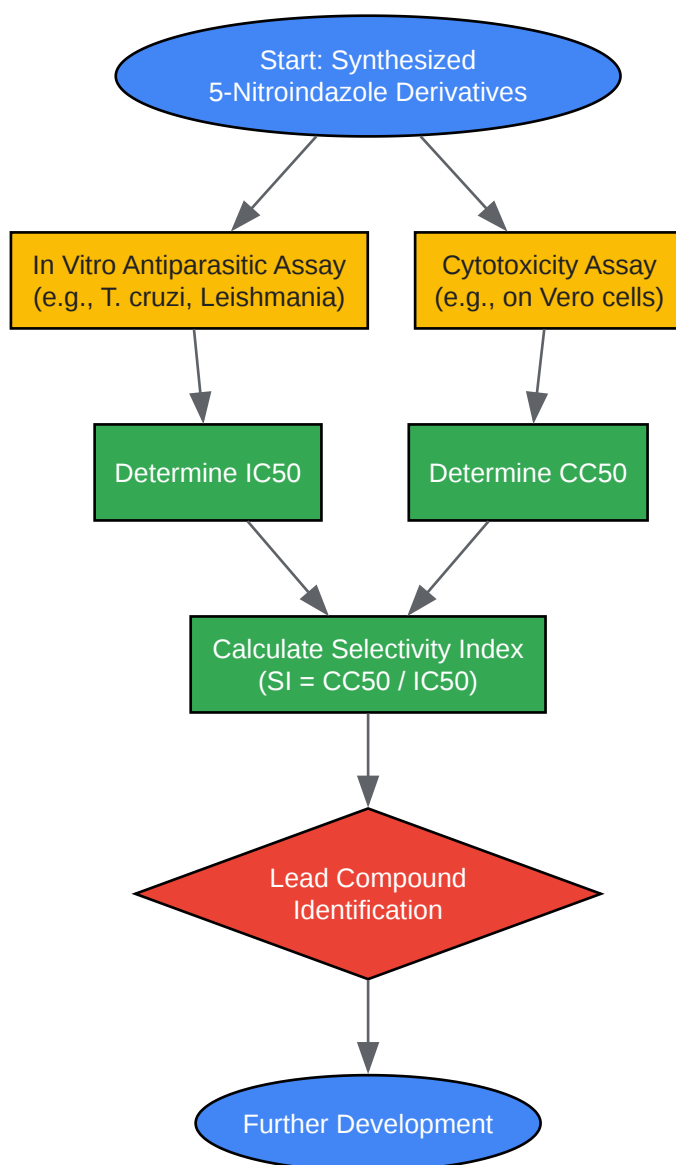
Mechanism of Action and Experimental Workflows

The biological activity of 5-nitroindazole derivatives is intrinsically linked to the bio-reduction of the nitro group. The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating the in vitro activity of these compounds.



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Caption: Proposed mechanism of action for 5-nitroindazole derivatives.



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Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

In Vitro Antichagasic Activity against *T. cruzi* Epimastigotes (Resazurin Assay)

This protocol is adapted from a standard resazurin-based viability assay.[5]

- **Parasite Culture:** *T. cruzi* epimastigotes are cultured in a suitable medium (e.g., LIT medium) supplemented with 10% fetal bovine serum (FBS) at 28°C.
- **Assay Preparation:** In a 96-well microtiter plate, add 100 µL of parasite suspension (typically 1×10^6 parasites/mL).
- **Compound Addition:** Add the 5-nitroindazole derivatives at various concentrations to the wells. Include a positive control (e.g., benznidazole) and a negative control (no drug).
- **Incubation:** Incubate the plate at 28°C for 72 hours.
- **Resazurin Addition:** Add 10 µL of resazurin solution (e.g., 0.15 mg/mL) to each well.
- **Final Incubation:** Incubate the plate for an additional 4-6 hours at 28°C.
- **Data Acquisition:** Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
- **IC50 Calculation:** The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the compound concentration.

In Vitro Antileishmanial Activity against *L. amazonensis* Promastigotes (MTT Assay)

This protocol is based on the MTT reduction assay to assess cell viability.^{[4][6]}

- **Parasite Culture:** *L. amazonensis* promastigotes are cultured in Schneider's insect medium supplemented with 10% FBS at 26°C.
- **Assay Setup:** In a 96-well plate, add 100 µL of promastigote suspension (e.g., 1×10^6 parasites/mL).
- **Compound Treatment:** Add the test compounds at various concentrations. Include a reference drug (e.g., Amphotericin B) and untreated controls.
- **Incubation:** Incubate the plate at 26°C for 72 hours.

- **MTT Addition:** Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 26°C.
- **Formazan Solubilization:** Add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **IC50 Determination:** Calculate the IC50 value from the dose-response curve.

In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against *M. tuberculosis*.[\[2\]](#)[\[7\]](#)[\[8\]](#)

- **Inoculum Preparation:** Prepare a suspension of *M. tuberculosis* H37Rv in a suitable broth (e.g., Middlebrook 7H9) and adjust the turbidity to a McFarland standard of 1.0.
- **Plate Preparation:** In a 96-well plate, prepare serial dilutions of the 5-nitroindazole derivatives.
- **Inoculation:** Add 100 μL of the bacterial suspension to each well. Include drug-free controls.
- **Incubation:** Seal the plate and incubate at 37°C for 5-7 days.
- **Alamar Blue Addition:** Add 20 μL of Alamar Blue solution and 12.5 μL of 20% Tween 80 to each well.
- **Re-incubation:** Incubate for another 24-48 hours at 37°C.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

Cytotoxicity Assay (Neutral Red Uptake Assay on Vero Cells)

This assay assesses the toxicity of the compounds on a mammalian cell line.[\[1\]](#)[\[3\]](#)[\[9\]](#)

- Cell Culture: Culture Vero cells (or another suitable mammalian cell line) in a 96-well plate until they form a confluent monolayer.
- Compound Exposure: Replace the culture medium with medium containing serial dilutions of the 5-nitroindazole derivatives and incubate for 24-48 hours.
- Neutral Red Incubation: Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
- Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes of viable cells.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

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